molecular formula C11H21NO3 B1376483 Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate CAS No. 362704-65-2

Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate

Cat. No.: B1376483
CAS No.: 362704-65-2
M. Wt: 215.29 g/mol
InChI Key: MHIXYMAYESKVIK-UHFFFAOYSA-N
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Description

Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate (Molecular Formula: C 11 H 21 NO 3 , Molecular Weight: 215.29 g/mol) is a chiral piperidine derivative of significant value in medicinal chemistry and drug discovery research . This compound serves as a crucial synthetic intermediate and versatile building block for the preparation of more complex, biologically active molecules. Its structure features a protected amine (Boc group) and a hydroxy group, allowing for selective and sequential functionalization to create diverse chemical libraries. This scaffold is particularly prominent in the research and development of novel opioid receptor ligands . Structural activity relationship (SAR) studies have demonstrated that incorporating a hydroxy-substituted moiety, analogous to this compound, can lead to ligands with high binding affinity and exceptional selectivity for the μ-opioid receptor . Such research is critical for developing new therapeutic agents for pain management with potentially improved safety profiles. The chiral nature of the molecule, available in specific enantiomeric forms such as (2S,5S), further enables the exploration of stereochemistry's role in biological activity and receptor interaction . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIXYMAYESKVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362704-65-2
Record name tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate typically involves the protection of the hydroxyl group and the carboxylation of the piperidine ring. One common method includes the reaction of 5-hydroxy-2-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. Reduction reactions can convert the carbonyl group back to a hydroxyl group or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace existing substituents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate serves as an important intermediate in organic synthesis. It is used to create more complex molecules through various reactions, including:

  • Building Block for Drug Development : The compound is utilized in the synthesis of drug candidates, particularly those targeting the central nervous system (CNS). Its chiral nature allows for the production of enantiopure compounds, which are crucial for achieving desired pharmacological effects while minimizing side effects.

Research indicates that this compound may exhibit interesting biological activities. It has been studied for its potential as:

  • Inhibitors of Protein Tyrosine Kinases : These enzymes play critical roles in signaling pathways associated with cancer and other diseases.
  • Modulators of Neurotransmitter Systems : Due to its piperidine framework, it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

Medicinal Chemistry

The compound is under investigation for its therapeutic applications, including:

  • Precursor for Drug Development : Ongoing research aims to explore its role in synthesizing new pharmaceutical agents that can target specific diseases effectively .

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences between tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate and its analogs:

Compound Name CAS Number Molecular Formula Substituents (Position) Key Functional Groups Stereochemistry
This compound CID 68434339 C₁₁H₂₁NO₃ -OH (5), -CH₃ (2) Hydroxyl, carbamate Not specified
tert-Butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate 942425-69-6 C₁₁H₁₇NO₄ -CH₃ (5), =O (2,4) Ketones, carbamate Not specified
(2S,5R)-tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate - C₁₁H₂₁NO₃ -OH (5), -CH₃ (2) Hydroxyl, carbamate (2S,5R)
(2S,5S)-tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate 1946010-85-0 C₁₁H₂₁NO₃ -OH (5), -CH₃ (2) Hydroxyl, carbamate (2S,5S)
Key Observations:
  • Functional Groups : The hydroxyl group in the original compound contrasts with the ketones in the 2,4-dioxo analog, significantly altering reactivity. Hydroxyl groups participate in hydrogen bonding and oxidation reactions, while ketones are prone to nucleophilic additions (e.g., Grignard reactions) .
  • Stereochemistry : The stereoisomers (2S,5R) and (2S,5S) highlight the importance of chirality in pharmacological activity. For instance, enantiomers may exhibit different binding affinities to biological targets .

Physical Properties and Solubility

Limited data are available for exact melting/boiling points, but trends can be inferred:

  • Hydrophilicity : The hydroxyl group in the original compound increases water solubility compared to the dioxo analog.
  • Lipophilicity : The tert-butyl group enhances lipid solubility, favoring membrane permeability in drug design .

Biological Activity

Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate (tBOC-HMP) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a tert-butyl ester and a hydroxyl group at the 5-position. Its molecular formula is C13H23N1O3C_{13}H_{23}N_{1}O_{3} with a molecular weight of approximately 215.29 g/mol. The stereochemistry at the 2R,5R positions contributes to its biological properties, making it a valuable scaffold for drug development.

The biological activity of tBOC-HMP primarily stems from its ability to interact with various molecular targets. The presence of the hydroxyl group and the piperidine ring allows for hydrogen bonding and hydrophobic interactions with enzymes and receptors. These interactions can modulate the activity of target molecules, leading to diverse biological effects.

Key Interactions:

  • Protein Tyrosine Kinases : Compounds related to tBOC-HMP have been studied as inhibitors of protein tyrosine kinases, which play crucial roles in signaling pathways associated with cancer and other diseases.
  • Neurotransmitter Systems : The piperidine framework suggests potential modulation of neurotransmitter systems, indicating possible applications in central nervous system disorders.

Biological Activity Studies

Research has indicated several promising biological activities associated with tBOC-HMP:

  • Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated that related piperidine derivatives can inhibit cell growth in various cancer cell lines, including breast cancer (MDA-MB-231) and renal cell carcinoma (A498) .
  • Enzyme Inhibition : The compound has been explored for its inhibitory effects on enzymes involved in cancer progression. For example, it has been suggested that tBOC-HMP may affect ERK5 kinase activity, which is implicated in cellular proliferation and survival .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotective assays, particularly against amyloid beta-induced toxicity in astrocytes, suggesting potential applications in neurodegenerative diseases .

Case Study 1: Inhibition of Cancer Cell Lines

A study evaluating the effects of tBOC-HMP on human cancer cell lines reported an IC50 value indicating significant growth inhibition across multiple lines. For example:

  • MDA-MB-231 : IC50 = 26.6 ± 1.4 µM
  • A498 : IC50 = 22.3 ± 1.5 µM
    These results highlight the compound's potential as an anticancer agent .

Case Study 2: Neuroprotective Activity

In a neuroprotection study, derivatives of tBOC-HMP were tested against amyloid beta-induced cytotoxicity in astrocytes. The results indicated that certain modifications led to enhanced protective effects, emphasizing the importance of structural variations on biological outcomes .

Comparative Analysis

To better understand the unique properties of tBOC-HMP, a comparison with similar compounds is useful:

Compound NameStructure TypeNotable ActivityIC50 (µM)
This compoundPiperidine derivativeAnticancer22.3 - 26.6
Benzoylpiperidine derivativeBenzoyl groupMAGL inhibition0.84
Indole derivativesIndole coreVarious>10

This table illustrates how structural differences influence biological activity across different classes of compounds.

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the piperidine ring via cyclization of appropriate precursors (e.g., amino alcohols or ketones).
  • Step 2 : Introduction of the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) .
  • Step 3 : Hydroxylation at the 5-position, often via oxidation or hydroxyl-group protection/deprotection strategies.

Q. Purity Optimization :

  • Use column chromatography with gradients of ethyl acetate/hexane.
  • Recrystallize from solvents like dichloromethane/hexane.
  • Monitor intermediates via TLC and confirm final product purity using HPLC (≥95% purity threshold) .

Q. How should researchers safely handle and store this compound?

Methodological Answer:

  • Handling :
    • Use PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
    • Work in a fume hood to avoid inhalation of dust or vapors .
  • Storage :
    • Keep in a sealed container under inert gas (N₂ or Ar) at 2–8°C.
    • Store away from oxidizers, acids, and moisture to prevent decomposition .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl group at δ ~1.4 ppm, hydroxyl proton at δ ~2–3 ppm) .
  • Mass Spectrometry :
    • High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ ~258.3 g/mol).
  • FTIR :
    • Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for tertiary alcohol derivatives of this compound?

Methodological Answer:

  • Scenario : Discrepancies in hydroxyl proton chemical shifts (¹H NMR) due to hydrogen bonding or solvent effects.
  • Solutions :
    • Compare data in deuterated DMSO vs. CDCl₃ to assess solvent polarity impacts.
    • Use variable-temperature NMR to identify dynamic equilibria (e.g., rotamers) .
    • Validate with X-ray crystallography for absolute configuration .

Q. What strategies are recommended for optimizing reaction yields in the synthesis of analogs with modified substituents?

Methodological Answer:

  • Design of Experiments (DoE) :

    • Vary parameters (temperature, catalyst loading, solvent) using a factorial design.
    • Example: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki couplings on piperidine derivatives .
  • Yield Optimization Table :

    CatalystTemp (°C)SolventYield (%)
    Pd(OAc)₂80DMF65
    PdCl₂100Toluene78

Q. How can ecological risks be assessed given the lack of ecotoxicity data for this compound?

Methodological Answer:

  • Predictive Models :
    • Use QSAR (Quantitative Structure-Activity Relationship) tools to estimate LC50 for aquatic organisms .
    • Compare with structurally similar compounds (e.g., tert-butyl piperidine carboxylates) with available data .
  • Mitigation Strategies :
    • Treat waste with activated carbon adsorption before disposal.
    • Avoid release into waterways; use closed-loop systems for large-scale reactions .

Q. What methodologies are suitable for evaluating the biological activity of this compound in vitro?

Methodological Answer:

  • Assay Design :
    • Target Identification : Screen against kinase or GPCR panels using fluorescence polarization .
    • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC50 determination) .
  • Data Interpretation :
    • Normalize activity to positive controls (e.g., staurosporine for kinases).
    • Use Hill plots to assess dose-response relationships .

Q. How should researchers address stability issues during long-term storage of this compound?

Methodological Answer:

  • Stability Studies :
    • Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring .
    • Identify degradation products via LC-MS and adjust storage conditions (e.g., desiccants for hygroscopic samples) .
  • Stabilizers :
    • Add 0.1% BHT (butylated hydroxytoluene) to inhibit oxidation .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

Methodological Answer:

  • Potential Causes : Polymorphism, solvent impurities, or incomplete drying.
  • Resolution Steps :
    • Recrystallize from multiple solvents (e.g., EtOAc vs. MeOH) and compare DSC thermograms .
    • Publish detailed crystallization protocols (heating/cooling rates, solvent ratios) to standardize reporting .

Q. What approaches validate the absence of genotoxicity in derivatives of this compound?

Methodological Answer:

  • Ames Test : Use Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 fraction) .
  • Comet Assay : Assess DNA damage in human lymphocytes exposed to 0.1–100 µM concentrations .
  • Data Cross-Validation : Compare results with structurally related non-mutagens (e.g., tert-butyl piperidine derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate

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